molecular formula C7H8BrClN2O2 B2902575 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride CAS No. 2413874-81-2

2-Bromo-5-hydrazinylbenzoic acid;hydrochloride

Cat. No. B2902575
CAS RN: 2413874-81-2
M. Wt: 267.51
InChI Key: DFJCKNRTRUXHGJ-UHFFFAOYSA-N
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Description

2-Bromo-5-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 . It is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-hydrazinylbenzoic acid hydrochloride is 1S/C7H7BrN2O2.ClH/c8-6-2-1-4 (10-9)3-5 (6)7 (11)12;/h1-3,10H,9H2, (H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-5-hydrazinylbenzoic acid hydrochloride is a powder that is stored at 4°C . It has a molecular weight of 267.51 .

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound hydrochloride has been found to inhibit the activity of several protein kinases, including Akt and ERK, which are known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound hydrochloride has been found to have several biochemical and physiological effects on cancer cells. Studies have shown that this compound hydrochloride can induce apoptosis, or programmed cell death, in cancer cells. This compound hydrochloride has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride. One area of research is the development of more potent and selective this compound analogs that can be used for cancer treatment. Another area of research is the investigation of the mechanisms of action of this compound hydrochloride in cancer cells. Finally, there is a need for more studies to investigate the safety and toxicity of this compound hydrochloride in animal models and humans.

Synthesis Methods

The synthesis of 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride involves the reaction of 2-bromo-5-nitrobenzoic acid with hydrazine hydrate in the presence of a reducing agent. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of a hydrazone intermediate. The hydrazone intermediate is then treated with hydrochloric acid to yield the final product, this compound hydrochloride.

Scientific Research Applications

2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride has been found to possess several unique properties that make it useful for a variety of scientific research applications. One of the most significant applications of this compound hydrochloride is in the field of cancer research. Studies have shown that this compound hydrochloride has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet provides more detailed information .

properties

IUPAC Name

2-bromo-5-hydrazinylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOJGSNIBDYDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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